1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine
描述
1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine is a structurally complex piperazine derivative characterized by the presence of a rigid 3,5-dimethyladamantane moiety and an acetylated piperazine core. This compound’s synthesis typically involves acetylation of a piperazine precursor followed by coupling with a 3,5-dimethyladamantane carbonyl chloride derivative. Its structural uniqueness positions it as a candidate for applications in medicinal chemistry, particularly in targeting lipophilic biological interfaces such as membrane-bound enzymes or receptors .
属性
IUPAC Name |
1-[4-(3,5-dimethyladamantane-1-carbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(22)20-4-6-21(7-5-20)16(23)19-10-15-8-17(2,12-19)11-18(3,9-15)13-19/h15H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXDFVIPKURLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C23CC4CC(C2)(CC(C4)(C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Acylation reactions: The piperazine ring is then acylated with 3,5-dimethyladamantane-1-carbonyl chloride to introduce the adamantane moiety.
Industrial production: Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity.
化学反应分析
1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
科学研究应用
1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine has several scientific research applications:
作用机制
The mechanism of action of 1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine involves its interaction with specific molecular targets. The adamantane moiety contributes to the compound’s ability to interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds and ionic interactions with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
相似化合物的比较
Comparison with Structurally Similar Piperazine Derivatives
The following analysis compares 1-acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine with analogous compounds in terms of structural features, synthetic challenges, and biological relevance.
Table 1: Structural and Functional Comparison of Piperazine Derivatives
*Estimated based on adamantane and piperazine core contributions.
Key Observations
Adamantane vs. Aryl Substituents
- The 3,5-dimethyladamantane group in the target compound introduces significant steric bulk and hydrophobicity compared to planar aryl substituents (e.g., 4-hydroxyphenyl or naphthylmethyl groups in ). This may enhance binding to rigid hydrophobic pockets in target proteins, such as sigma receptors or efflux pump components .
- In contrast, arylpiperazines like 1-(1-naphthylmethyl)piperazine () exhibit enhanced activity against multidrug-resistant E. coli due to their planar aromatic systems, which facilitate π-π stacking with bacterial efflux pump components .
Carbonyl Functionality
- The endocyclic carbonyl in this compound is critical for conformational rigidity, similar to compounds 38–40 in Table 2 (), which feature polycyclic frameworks with carbonyl groups. This rigidity may improve metabolic stability compared to flexible analogs like 1-acetyl-4-(2-acetoxyphenyl)piperazine (MW 262.3, ).
Synthetic Complexity
- The adamantane moiety introduces synthetic challenges, such as the need for specialized coupling reagents to attach the bulky carbonyl group to the piperazine core. This contrasts with simpler derivatives like 1-acetyl-4-(4-hydroxyphenyl)piperazine, which can be synthesized via direct acetylation in aqueous conditions .
Research Findings and Implications
- Metabolic Stability : The 3,5-dimethyladamantane group likely reduces hepatic clearance compared to smaller substituents (e.g., acetyl or methoxy groups), as seen in similar adamantane-drug conjugates .
- Toxicity Profile : Safety data for 1-acetyl-4-[4-(2,3-dihydroxypropoxy)phenyl]piperazine () indicate low acute toxicity, suggesting that the adamantane analog may also exhibit favorable biocompatibility pending empirical validation.
- Knowledge Gaps: No direct evidence exists for the target compound’s antibacterial or antifungal activity. Testing against models cited in is recommended.
生物活性
1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core, which is known for its versatility in medicinal chemistry. The addition of an acetyl group and a dimethyladamantanyl moiety enhances its lipophilicity and potential bioactivity. The structural formula can be represented as follows:
Mechanisms of Biological Activity
Research indicates that compounds with piperazine structures often exhibit a range of biological activities, including:
- Antifilarial Activity : Preliminary studies suggest that piperazine derivatives can inhibit the growth of filarial parasites. For instance, compounds similar to this compound have shown macrofilaricidal and microfilaricidal effects against Brugia malayi, a significant parasitic worm affecting humans .
- Protease Inhibition : At concentrations around 1 µM, related compounds have been observed to inhibit protease activity in B. malayi, suggesting a potential mechanism for their antifilarial effects .
Biological Activity Data Table
Case Study 1: Efficacy Against B. malayi
In a controlled study involving cotton rats (Mastomys coucha), the compound demonstrated significant efficacy against B. malayi. The administration of the compound at a dosage of 300 mg/kg over five days resulted in substantial reductions in both adult and microfilarial populations, indicating its potential as a therapeutic agent for filarial infections.
Case Study 2: Mechanistic Insights
Further investigations into the compound's mechanism revealed that it interferes with the establishment of infective larvae-induced infections by up to 50%. This suggests not only therapeutic applications but also preventive measures against filarial infections.
常见问题
Q. What are the established synthetic routes for 1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine, and how are intermediates purified?
- Methodology : Synthesis typically involves multi-step reactions: (i) Adamantane functionalization : Introduce 3,5-dimethyladamantane via Friedel-Crafts acylation or alkylation under anhydrous conditions (e.g., AlCl₃ catalysis) . (ii) Piperazine coupling : React 1-acetylpiperazine with the activated adamantane carbonyl derivative (e.g., using carbodiimide coupling agents like EDC/HOBt) . (iii) Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate intermediates. Confirm purity via LC-MS and ¹H/¹³C NMR .
Q. How is the structural integrity of the compound verified post-synthesis?
- Methodology :
- Spectroscopic analysis : ¹H NMR (confirm acetyl group at δ ~2.1 ppm and adamantane protons at δ ~1.6–2.0 ppm), ¹³C NMR (carbonyl carbons at ~170–175 ppm), and FT-IR (amide C=O stretch at ~1650 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with adamantane and piperazine moieties .
Q. What preliminary biological assays are recommended for screening bioactivity?
- Methodology :
- In vitro cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme inhibition : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based assays .
- Solubility assessment : Measure logP via shake-flask method (octanol/water) to guide formulation .
Advanced Research Questions
Q. How can synthetic yield be optimized for the adamantane-piperazine coupling step?
- Methodology :
- Catalyst screening : Compare Pd-catalyzed cross-coupling vs. microwave-assisted amidation for efficiency .
- Reaction kinetics : Use in-situ FT-IR to monitor carbonyl activation and optimize reaction time/temperature .
- Byproduct analysis : Identify side products (e.g., unreacted adamantane derivatives) via GC-MS and adjust stoichiometry .
Q. How to resolve contradictions in bioassay data across different studies?
- Case example : Conflicting IC₅₀ values in kinase inhibition assays may arise from: (i) Purity discrepancies : Validate compound purity (>95% via HPLC) and exclude solvent residues (e.g., DMSO) . (ii) Isomerism : Check for diastereomers (if chiral centers exist) using chiral HPLC or X-ray crystallography . (iii) Assay conditions : Standardize ATP concentrations and incubation times across labs .
Q. What computational strategies predict target binding modes for SAR studies?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (PDB: 1M7P) .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess adamantane’s hydrophobic stabilization in lipid membranes .
- QSAR modeling : Corrogate substituent effects (e.g., methyl groups on adamantane) with activity using Random Forest regression .
Q. How to design stability studies under physiological conditions?
- Methodology :
- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C; monitor degradation via UPLC-MS/MS .
- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound depletion .
- Light sensitivity : Expose to UV-Vis (300–800 nm) and track photodegradation products .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
